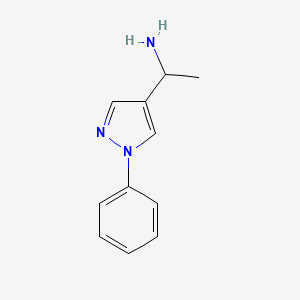
1-(1-Phényl-1H-pyrazol-4-YL)éthanamine
Vue d'ensemble
Description
“1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine” is a chemical compound with the molecular formula C11H13N3 . It has a molecular weight of 187.24 and 223.70 g/mol . The IUPAC name for this compound is 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine have been synthesized by a cyclo-condensation reaction of 2-bromo-1-(1,3-diphenyl-1H-pyrazol-4-yl)ethanone with N-aryl thiourea .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3/c1-9(12)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,12H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.70 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 .Mécanisme D'action
Result of Action
The molecular and cellular effects of 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine’s action are currently unknown . Understanding these effects is essential for predicting the compound’s potential therapeutic applications and side effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole is a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. However, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole is not always the most suitable compound for laboratory experiments, as it may not be the most effective compound for certain applications.
Orientations Futures
1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole has a wide variety of potential applications in scientific research. In the future, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole could be used to study the effects of different drugs on the human body, as well as the biochemical and physiological effects of different compounds. In addition, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole could be used to study the effects of different compounds on the nervous system, as well as to study the effects of different compounds on the immune system. Furthermore, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole could be used to study the effects of different compounds on cancer cells, as well as to study the effects of different compounds on the cardiovascular system. Finally, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole could be used to study the effects of different compounds on the endocrine system, as well as to study the effects of different compounds on the reproductive system.
Applications De Recherche Scientifique
1-(1-Phényl-1H-pyrazol-4-YL)éthanamine : Analyse approfondie des applications de la recherche scientifique : Le this compound est un composé chimique avec des applications potentielles dans divers domaines de la recherche scientifique. Voici une analyse détaillée de six applications uniques :
Développement d’agents antimicrobiens
Ce composé a été étudié pour son utilisation potentielle dans la synthèse de nouveaux agents antimicrobiens. Le motif structural du this compound peut être incorporé dans des molécules plus grandes pour améliorer leur activité contre les bactéries et les champignons .
Intermédiaire de synthèse organique
Il sert d’intermédiaire en synthèse organique, en particulier dans la formation de dérivés azométhine ayant des activités pharmacologiques potentielles .
Recherche anti-inflammatoire
Des dérivés de ce composé ont été explorés pour leurs propriétés anti-inflammatoires, ce qui pourrait conduire au développement de nouveaux médicaments anti-inflammatoires .
Recherche et éducation chimiques
En tant que réactif, il est utilisé dans la recherche chimique et les laboratoires éducatifs pour démontrer des réactions chimiques et des techniques de synthèse .
Chimie analytique
En chimie analytique, il peut être utilisé comme composé standard ou de référence lors de l’étalonnage d’instruments ou du développement de nouvelles méthodes analytiques.
Chaque domaine d’application représente une opportunité unique d’exploration et de développement supplémentaires en utilisant le this compound. La polyvalence du composé souligne sa valeur en recherche scientifique.
Pour plus d’informations détaillées sur chaque application, veuillez vous référer aux références fournies.
Synthesis and antimicrobial activities of some new 5-((3-(aryl)-1 … - Springer Synthesis and antimicrobial studies of azomethine and N … - Springer Anti-inflammatory effect of a new piperazine derivative: (4 … - Springer 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride - MilliporeSigma
Propriétés
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAUCNVBBMEIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655498 | |
| Record name | 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936940-64-6 | |
| Record name | 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)
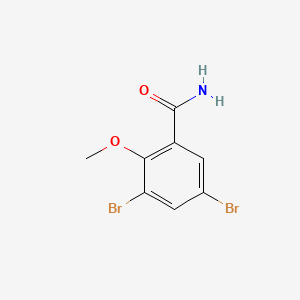

![{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine](/img/structure/B1385966.png)
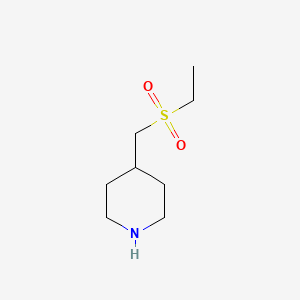
![4-[4-(2-Methoxy-2-oxoethyl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1385968.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)
![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)
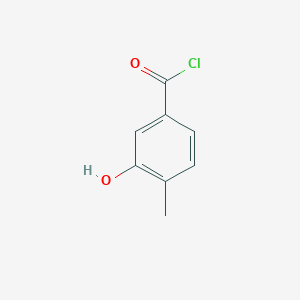
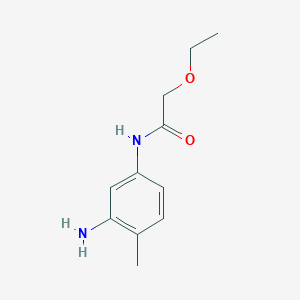
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B1385978.png)
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
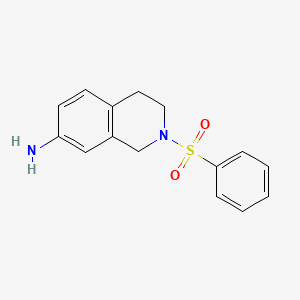
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)